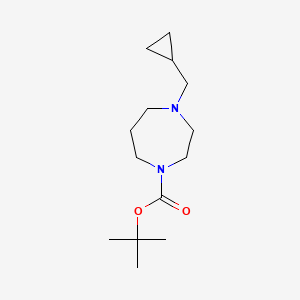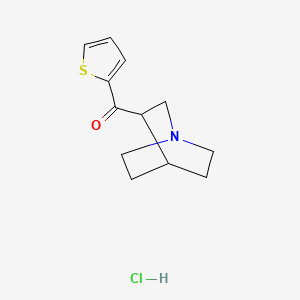
2,4-Dichlor-3-fluor-1,5-dinitrobenzol
Übersicht
Beschreibung
2,4-Dichloro-3-fluoro-1,5-dinitrobenzene (DDFDNB) is a synthetic compound that has been used in scientific research for a variety of applications. It is a chlorinated nitrobenzene with a unique chemical structure, which makes it suitable for a wide range of research applications.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2,4-Dichlor-3-fluor-1,5-dinitrobenzol: ist eine wertvolle Verbindung in der organischen Synthese. Aufgrund seiner reaktiven Nitrogruppen und Halogenide dient es als Vorläufer für die Synthese komplexer Moleküle. Diese funktionellen Gruppen können verschiedene Substitutionsreaktionen eingehen, wodurch die Einführung verschiedener Substituenten in das Molekül ermöglicht wird .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird diese Verbindung als Zwischenprodukt bei der Synthese verschiedener Arzneimittel verwendet. Seine Fähigkeit, in verschiedene Derivate umgewandelt zu werden, macht es zu einem vielseitigen Ausgangsmaterial für die Entwicklung neuer Medikamente, insbesondere bei der Herstellung neuer Antibiotika und entzündungshemmender Mittel .
Materialwissenschaften
Die einzigartige Struktur der Verbindung wird in den Materialwissenschaften zur Entwicklung neuer Materialien mit spezifischen Eigenschaften untersucht. Forscher untersuchen seine Einarbeitung in Polymere und Beschichtungen, um die Haltbarkeit und chemische Beständigkeit zu verbessern .
Analytische Chemie
This compound: spielt in der analytischen Chemie eine Rolle als Derivatisierungsmittel. Es wird verwendet, um andere Verbindungen zu modifizieren, wodurch sie in verschiedenen analytischen Techniken wie Chromatographie und Spektroskopie besser nachweisbar oder quantifizierbar sind .
Biochemie
In der Biochemie wird diese Verbindung verwendet, um Proteinstrukturen zu untersuchen. Es reagiert mit Aminosäuren in Proteinen, wodurch die Identifizierung und Sequenzierung dieser Biomoleküle ermöglicht wird. Dies ist entscheidend für das Verständnis der Proteinfunktion und -interaktion .
Umweltanwendungen
Obwohl direkte Anwendungen in der Umweltwissenschaft nicht gut dokumentiert sind, können Verbindungen wie This compound auf ihre Umweltauswirkungen untersucht werden. Die Forschung kann sich auf ihre Abbauprodukte, die Persistenz in der Umwelt und die potenzielle Toxizität konzentrieren .
Wirkmechanismus
Target of Action
Similar compounds such as 1-fluoro-2,4-dinitrobenzene are known to react with the amino group in amino acids .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a process of nucleophilic substitution or free radical reactions .
Biochemical Pathways
It is known that similar compounds can affect the synthesis of proteins by reacting with amino acids .
Pharmacokinetics
Its molecular weight of 25499 may influence its bioavailability and pharmacokinetic profile.
Result of Action
Based on the properties of similar compounds, it may result in the formation of dinitrophenyl-amino acids .
Biochemische Analyse
Biochemical Properties
2,4-Dichloro-3-fluoro-1,5-dinitrobenzene plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as bacterial luciferase, where it acts as an inhibitor by modifying the enzyme’s active site . This compound also interacts with other biomolecules, including proteins and peptides, by forming covalent bonds with amino acid residues, thereby altering their structure and function .
Cellular Effects
The effects of 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways and altering gene expression. For instance, it has been shown to inhibit the activity of mitochondrial enzymes, leading to changes in cellular metabolism . Additionally, this compound can induce oxidative stress, affecting cell viability and function.
Molecular Mechanism
At the molecular level, 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. The compound’s nitro groups are particularly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules . This interaction can result in changes in gene expression and protein function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in vitro and in vivo has been associated with persistent changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity, while higher doses can lead to significant adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage level triggers a marked increase in toxic effects, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
2,4-Dichloro-3-fluoro-1,5-dinitrobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
Eigenschaften
IUPAC Name |
2,4-dichloro-3-fluoro-1,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2FN2O4/c7-4-2(10(12)13)1-3(11(14)15)5(8)6(4)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWPJSAGYIDQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid](/img/structure/B1472092.png)
![4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline](/img/structure/B1472093.png)
![5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472098.png)
![2-(piperidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472099.png)

![[3-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B1472101.png)


![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)
